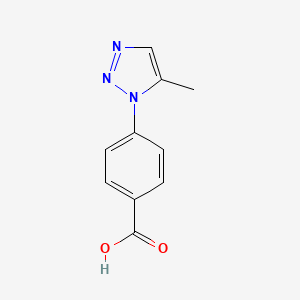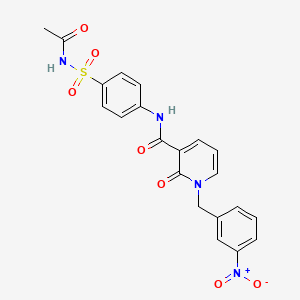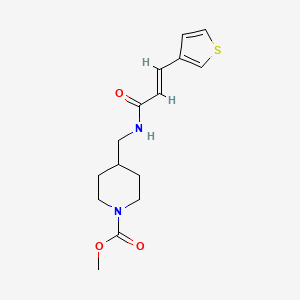
(E)-methyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .科学的研究の応用
Synthesis and Molecular Structure
One of the primary scientific applications of compounds similar to (E)-methyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate is in the field of synthetic chemistry. A study by Khan et al. (2013) focused on synthesizing and determining the molecular structure of a related compound. This research is significant for understanding the chemical properties and potential applications of such compounds.
Antibacterial Activity
Compounds structurally related to (E)-methyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate have been explored for their antibacterial properties. For example, Al-Adiwish et al. (2012) synthesized thiophene derivatives and reported their antibacterial activities, indicating the potential of these compounds in medicinal chemistry and drug development (Al-Adiwish et al., 2012).
Anti-HIV-1 Activity
The research by Imamura et al. (2006) on piperidine-4-carboxamide CCR5 antagonists, including studies on their anti-HIV-1 activity, demonstrates the pharmaceutical potential of related compounds. Such research contributes to the development of new treatments for HIV (Imamura et al., 2006).
Neuroinflammation Imaging
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using compounds with structural similarities to (E)-methyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate. This tracer is used for imaging of reactive microglia and neuroinflammation in various neuropsychiatric disorders, showcasing the compound's application in neuroimaging (Horti et al., 2019).
Drug Synthesis and Chemical Activation
Research by Xu Wen-fang (2003) on the synthesis of methyl 4-mercapto-3-thiophenecarboxylate, an intermediate for drug and herbicide synthesis, illustrates the use of structurally related compounds in the synthesis of other chemicals. This highlights their role in facilitating the production of a range of pharmaceutical and agricultural products (Wen-fang, 2003).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 4-[[[(E)-3-thiophen-3-ylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-20-15(19)17-7-4-12(5-8-17)10-16-14(18)3-2-13-6-9-21-11-13/h2-3,6,9,11-12H,4-5,7-8,10H2,1H3,(H,16,18)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELYREGQNGOCMC-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C=CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1H-benzimidazol-2-ylthio)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2926736.png)

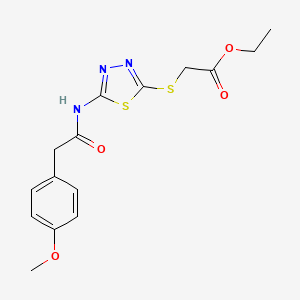
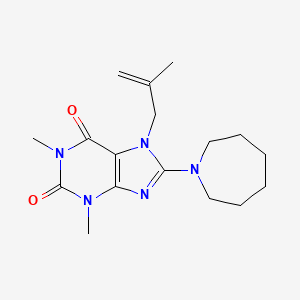
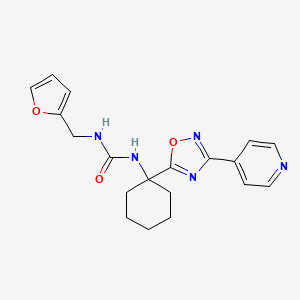
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2926741.png)
![2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2926742.png)
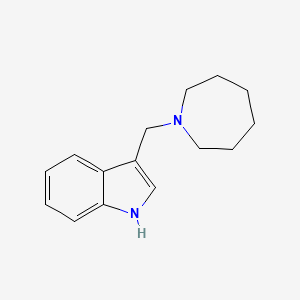

![Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2926747.png)
